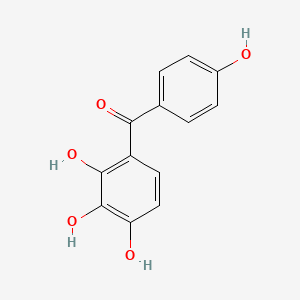

N-(4-methoxyphenyl)-2-nitrobenzamide

Übersicht

Beschreibung

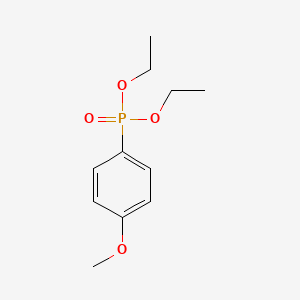

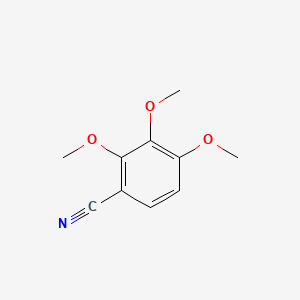

N-(4-methoxyphenyl)-2-nitrobenzamide is a chemical compound with the formula C15H15NO31. It is also known by other names such as 4-Methoxy-N-(4-methoxyphenyl)benzamide and Benzamide, N-(4-methoxyphenyl)-4-methoxy-1.

Synthesis Analysis

While specific synthesis methods for N-(4-methoxyphenyl)-2-nitrobenzamide were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation2.

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-2-nitrobenzamide can be viewed using Java or Javascript1. The compound has a molecular weight of 257.28451.

Chemical Reactions Analysis

Specific chemical reactions involving N-(4-methoxyphenyl)-2-nitrobenzamide were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-methoxyphenyl)-2-nitrobenzamide are not explicitly mentioned in the search results. However, similar compounds such as para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers have been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods4.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Chemical Synthesis : Various N,N-diacylaniline derivatives, including compounds similar to N-(4-methoxyphenyl)-2-nitrobenzamide, have been synthesized and characterized using FTIR and NMR techniques. These compounds have been studied for their steric effects and bond distances, contributing to the understanding of their chemical properties (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Corrosion Inhibition : N-Phenyl-benzamide derivatives, including ones with methoxy substituents like N-(4-methoxyphenyl)-2-nitrobenzamide, have shown potential as corrosion inhibitors for mild steel in acidic conditions. Their effectiveness is linked to their electronic properties and adsorption behavior (Mishra et al., 2018).

Medical and Biological Applications

Antifibrillatory Activity : Derivatives of N-(4-methoxyphenyl)-2-nitrobenzamide have been synthesized and evaluated for their antifibrillatory activity. Some of these derivatives have shown higher potency and longer duration of action compared to established drugs (Davydova et al., 2000).

- 4-nitro-N-phenylbenzamides, related to N-(4-methoxyphenyl)-2-nitrobenzamide, have been synthesized and found effective in anticonvulsant tests, indicating potential therapeutic applications in seizure management (Bailleux et al., 1995).

- Bioactivation and Drug Development : The active form of CB 1954, a compound related to N-(4-methoxyphenyl)-2-nitrobenzamide, has been studied for its ability to form DNA-DNA interstrand crosslinks, a mechanism that could be exploited in the development of anticancer therapies (Knox et al., 1991).

Advanced Materials and Chemistry

- Organometallic Chemistry : N-methoxy-4-nitrobenzamide derivatives, closely related to N-(4-methoxyphenyl)-2-nitrobenzamide, have been used to synthesize cyclometalated complexes with metals like rhodium, iridium, and ruthenium.

These complexes show potential in catalytic processes and functionalization reactions (Zhou et al., 2018).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for N-(4-methoxyphenyl)-2-nitrobenzamide were not found, similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol have been synthesized via Schiff bases reduction route7.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research for more detailed and personalized advice.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVSYDFJORQSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355017 | |

| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-nitrobenzamide | |

CAS RN |

22979-83-5 | |

| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)

![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)

![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)